4-(But-3-en-1-yl)piperidine-4-carboxylic acid
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Overview
Description
4-(But-3-en-1-yl)piperidine-4-carboxylic acid is a piperidine derivative with a unique structure that includes a butenyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
The synthesis of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This method allows for the creation of various analogs of the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(But-3-en-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(But-3-en-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the uptake of certain neurotransmitters or interact with specific receptors in the body . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(But-3-en-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Isonipecotic acid:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar butenyl group but is part of a different chemical class.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-but-3-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13) |
InChI Key |
MLMHWEPBSJKODC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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